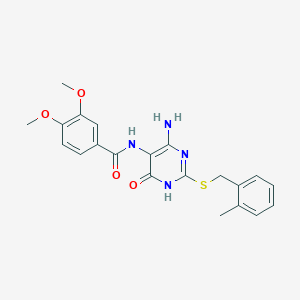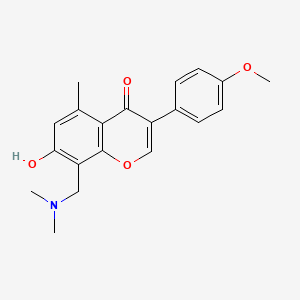
(5-(3,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(3,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C21H17Cl2N3O3S and its molecular weight is 462.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Ravula et al. (2016) describes the synthesis of derivatives similar to the compound , focusing on their anti-inflammatory and antibacterial activities. This suggests potential biomedical applications for the compound, particularly in addressing inflammation and bacterial infections (Ravula et al., 2016).
Applications in Solar Energy Conversion
Research by Se Hun Kim et al. (2011) explored the use of phenothiazine derivatives with furan as a conjugated linker in dye-sensitized solar cells. The compound achieved a significant improvement in solar energy-to-electricity conversion efficiency, indicating its potential in solar energy technologies (Se Hun Kim et al., 2011).
Synthetic Chemistry
The work by Xiao-Lan Duan et al. (1997) details a new synthesis method for isothiazoles, using furans as a starting point. This indicates the compound's relevance in synthetic chemistry, particularly in the creation of new chemical structures (Xiao-Lan Duan et al., 1997).
Molecular Docking and Drug Design
A study by Kumar et al. (2017) involving the synthesis of novel derivatives with a structure similar to the compound demonstrated the use of molecular docking in drug design. The compound's structure allows for potential applications in developing new pharmacological agents (J. Kumar et al., 2017).
Corrosion Inhibition
Research by Singaravelu et al. (2022) investigated the use of furan-2-yl derivatives as corrosion inhibitors for mild steel. This suggests potential industrial applications of the compound in protecting metals against corrosion (P. Singaravelu et al., 2022).
Functionalized Conducting Polymers
A study by Schweiger et al. (2000) on the synthesis of dithienylpyrrole and dithienylfuran derivatives highlights the potential use of such compounds in developing functionalized conducting polymers for various applications, including electronics (L. Schweiger et al., 2000).
Eigenschaften
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O3S/c22-15-6-5-14(13-16(15)23)19-7-8-20(29-19)21(30)25-11-9-24(10-12-25)17-3-1-2-4-18(17)26(27)28/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPIXWJLJVDZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=S)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2657182.png)


![furan-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2657188.png)


![1-Methyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2657192.png)
![Benzaldehyde, 3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxy-](/img/structure/B2657194.png)



![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2657201.png)


